
1H,1H,2H,2H-Perfluorooctylmethyldimethoxysilane
描述
1H,1H,2H,2H-Perfluorooctylmethyldimethoxysilane is a fluorinated organosilane compound known for its unique properties, including low surface energy and high chemical stability. This compound is widely used in various industrial applications due to its ability to impart hydrophobic and oleophobic characteristics to surfaces.
作用机制
Target of Action
1H,1H,2H,2H-Perfluorooctylmethyldimethoxysilane, also known as VDD7D2VGK2 or Dimethoxymethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane, is a fluorinated alkyl silane . Its primary targets are surfaces, particularly those of substrates and nanoparticles . The compound is used to modify these surfaces to improve their properties, such as wettability and anti-adhesive behavior .
Mode of Action
The compound interacts with its targets by forming a coating on the surface . This coating is enriched with CF3 groups, which significantly lower the surface energy . As a result, the surface becomes superhydrophobic, with a water contact angle above 150° .
Biochemical Pathways
For example, its anti-adhesive behavior can repel both polar and non-polar substances .
Pharmacokinetics
It is miscible with alcohol, aromatic, and aliphatic hydrocarbons , which can impact its distribution and application in various environments.
Result of Action
The primary result of the compound’s action is the creation of a superhydrophobic coating on the target surface . This coating repels aqueous electrolyte solutions, protecting metallic substrates from corrosion . It also enhances the anti-adhesive behavior of the surface, repelling both polar and non-polar substances .
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. For instance, the compound is moisture-sensitive and incompatible with oxidizing agents . Therefore, it should be stored and used in a dry, non-oxidizing environment. Additionally, the compound shows good weathering stability due to the carbon-fluorine bond , making it suitable for outdoor applications.
生化分析
Biochemical Properties
1H,1H,2H,2H-Perfluorooctylmethyldimethoxysilane plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. This compound is known to interact with enzymes, proteins, and other biomolecules through hydrophobic interactions and hydrogen bonding. For instance, it can form stable complexes with proteins, altering their conformation and activity. The hydrophobic nature of this compound allows it to interact with lipid membranes, potentially affecting membrane-bound enzymes and receptors .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in stress response and metabolic pathways. Additionally, this compound can disrupt cell signaling by interacting with membrane receptors and enzymes, leading to altered cellular responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and enzymes, through hydrophobic interactions and hydrogen bonding. This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is known for its stability, but it can degrade under certain conditions, such as exposure to strong acids or bases. Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in gene expression and metabolic activity. These effects are often dependent on the concentration and duration of exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance certain cellular functions, such as enzyme activity and gene expression. At high doses, it can be toxic, leading to adverse effects such as cell death and tissue damage. Threshold effects have been observed, where a specific concentration of this compound is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, this compound can inhibit certain enzymes involved in fatty acid metabolism, leading to altered lipid profiles in cells. Additionally, this compound can influence the activity of enzymes involved in detoxification pathways, affecting the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can accumulate in specific cellular compartments, such as lipid droplets and membranes, due to its hydrophobic nature. The distribution of this compound within cells can influence its biological activity and effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins. The localization of this compound can affect its ability to modulate cellular processes and biochemical reactions .
准备方法
Synthetic Routes and Reaction Conditions: 1H,1H,2H,2H-Perfluorooctylmethyldimethoxysilane can be synthesized through the reaction of perfluorooctyl iodide with methyldimethoxysilane in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The product is then purified through distillation or other separation techniques to remove any impurities .
化学反应分析
Types of Reactions: 1H,1H,2H,2H-Perfluorooctylmethyldimethoxysilane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form silanols, which can further condense to form siloxane bonds.
Substitution: It can participate in nucleophilic substitution reactions where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Substitution: Nucleophiles such as amines or alcohols under mild to moderate temperatures.
Major Products:
Hydrolysis: Silanols and siloxanes.
Substitution: Substituted silanes with various functional groups.
科学研究应用
1H,1H,2H,2H-Perfluorooctylmethyldimethoxysilane has a wide range of applications in scientific research:
相似化合物的比较
- 1H,1H,2H,2H-Perfluorooctyltriethoxysilane
- 1H,1H,2H,2H-Perfluorodecyltriethoxysilane
- 1H,1H,2H,2H-Perfluorooctyltrichlorosilane
Comparison: 1H,1H,2H,2H-Perfluorooctylmethyldimethoxysilane is unique due to its specific combination of methoxy groups and fluorinated tail, which provides a balance of reactivity and hydrophobicity. Compared to its triethoxy and trichlorosilane counterparts, it offers different reactivity profiles and surface modification capabilities .
属性
IUPAC Name |
dimethoxy-methyl-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F13O2Si/c1-25-27(3,26-2)5-4-6(12,13)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24/h4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZZATWXHUNWJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F13O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40235137 | |
| Record name | Dimethoxymethyl((perfluorohexyl)ethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40235137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85857-17-6 | |
| Record name | Dimethoxymethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85857-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethoxymethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085857176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethoxymethyl((perfluorohexyl)ethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40235137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethoxymethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.570 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHOXYMETHYL(3,3,4,4,5,5,6,6,7,7,8,8,8-TRIDECAFLUOROOCTYL)SILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VDD7D2VGK2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


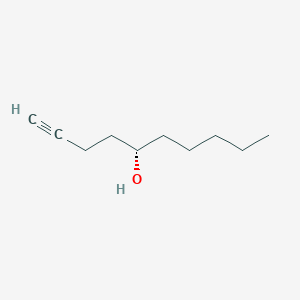
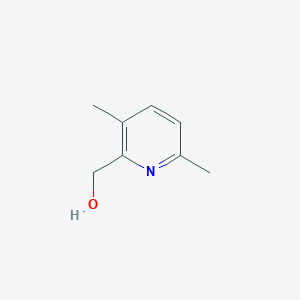
![Carbamic acid, [(1-methylcyclopropyl)sulfonyl]-, 1,1-dimethylethyl ester](/img/structure/B3029970.png)

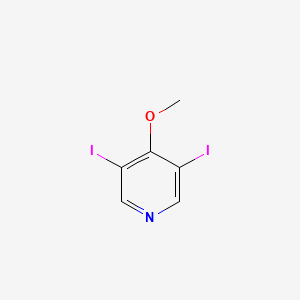

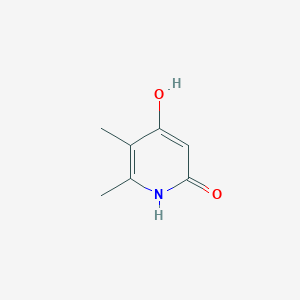
![(3R)-5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one](/img/structure/B3029976.png)
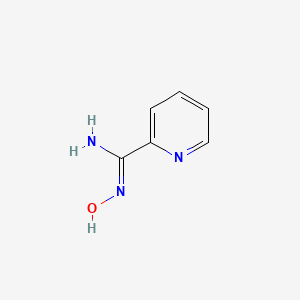
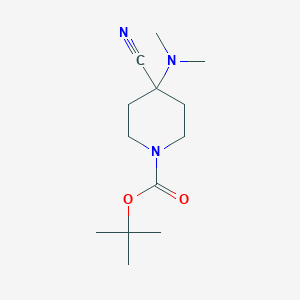
![[(3R,5S)-6-Hydroxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B3029982.png)



